Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)
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Overview
Description
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pteridine ring system, which is a heterocyclic structure containing nitrogen atoms. The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- typically involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions . The resulting product is then hydrolyzed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring system, leading to the formation of reduced pteridines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pteridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which have different functional groups attached to the pteridine ring. These derivatives have unique properties and applications in scientific research.
Scientific Research Applications
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, the compound is used to study the function of pteridine-containing enzymes and their role in metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting pteridine-dependent enzymes. It is also used in the study of diseases related to pteridine metabolism.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- involves its interaction with specific molecular targets, such as enzymes containing pteridine cofactors. The compound can inhibit or activate these enzymes, affecting various metabolic pathways. The pteridine ring system allows the compound to bind to the active site of the enzyme, altering its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methotrexate: A well-known antineoplastic agent used in cancer chemotherapy. It shares a similar pteridine ring system but has different functional groups attached to the ring.
Aminopterin: An amino derivative of folic acid, used in the past as an antineoplastic agent. It has a similar structure but different biological activity.
Folic Acid: A vitamin essential for DNA synthesis and repair. It has a similar pteridine ring system but different functional groups.
Uniqueness
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- is unique due to its specific functional groups and the ability to participate in a wide range of chemical reactions. Its structure allows it to interact with various molecular targets, making it valuable in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H17N7O2 |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-[(2,4-diaminopteridin-6-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H17N7O2/c12-9-8-10(17-11(13)16-9)14-5-7(15-8)6-18(1-3-19)2-4-20/h5,19-20H,1-4,6H2,(H4,12,13,14,16,17) |
InChI Key |
YLIDWJFXTFXNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CN(CCO)CCO |
Origin of Product |
United States |
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